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molecular formula C20H15ClN4O B8383108 7-[(5-Chloro-pyridin-2-ylamino)-pyridin-2-yl-methyl]-quinolin-8-ol

7-[(5-Chloro-pyridin-2-ylamino)-pyridin-2-yl-methyl]-quinolin-8-ol

Cat. No. B8383108
M. Wt: 362.8 g/mol
InChI Key: GBBDAFITRZMZCP-UHFFFAOYSA-N
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Patent
US08871937B2

Procedure details

The title compound was prepared by method B presented for the compound of Example 1; 2-amino-5-chloro-pyridine, 2-pyridine-carboxaldehyde and 8-hydroxy-quinoline were used in the reaction; the reaction mixture was heated at 60° C. for 3 days. Greyish-white powder, product purified by column chromatography. C20H18ClN4O; (MW: 362.1); yield: 55 mg, (23.7%). m.p.: 160-162° C., HPLC (CH3CN/H2O 70:30 Phenomenex C18 282 nm): 5.69 min.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]=[O:16].O[C:18]1[CH:19]=[CH:20][CH:21]=[C:22]2[C:27]=1[N:26]=[CH:25][CH:24]=[CH:23]2>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][CH:18]([C:27]2[CH:22]=[CH:23][CH:24]=[CH:25][N:26]=2)[C:19]2[C:15]([OH:16])=[C:10]3[C:11]([CH:12]=[CH:13][CH:14]=[N:9]3)=[CH:21][CH:20]=2)=[N:3][CH:4]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Greyish-white powder, product purified by column chromatography
CUSTOM
Type
CUSTOM
Details
5.69 min.
Duration
5.69 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(C1=CC=C2C=CC=NC2=C1O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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